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Compound of Interest

Compound Name: 2-Phenylpropanamide

Cat. No.: B1200545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical

properties of 2-phenylpropanamide crystals. It is intended to serve as a technical resource,

consolidating key data and outlining the experimental methodologies used for their

determination.

Physicochemical Properties
2-Phenylpropanamide (IUPAC name: 2-phenylpropanamide) is an organic compound with a

molecular formula of C₉H₁₁NO.[1][2] It presents as a white crystalline solid and is a derivative

of 2-phenylpropanoic acid.[1][3] The molecule features a phenyl group attached to the alpha-

carbon of a propanamide backbone.[1]

The fundamental physicochemical data for 2-phenylpropanamide are summarized in the table

below for quick reference.
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Property Value Reference

Molecular Formula C₉H₁₁NO [1][2]

Molecular Weight 149.19 g/mol [2][4]

CAS Number 1125-70-8 [1][2]

Melting Point 84–86 °C [1]

Appearance White crystalline solid [3]

InChIKey
DOZZSWAOPDYVLH-

UHFFFAOYSA-N
[2]

Solubility Profile
The solubility of 2-phenylpropanamide is dictated by its molecular structure, which contains

both a nonpolar phenyl group and a polar amide functional group. This amphiphilic nature

influences its behavior in various solvents.

Organic Solvents: It demonstrates good solubility in organic solvents such as ethanol and

methanol.[3]

Aqueous Solvents: Solubility in water is limited.[3] The presence of the amide group allows

for hydrogen bonding, which can aid solubility in aqueous environments, though the

hydrophobic phenyl ring is a dominant factor.[3]

Temperature Dependency: As with many organic solids, the solubility of 2-
phenylpropanamide is expected to increase with higher temperatures.[3]

Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and confirmation of 2-
phenylpropanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment

of hydrogen atoms within the molecule.
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Chemical
Shift (δ)

Multiplicity Integration Assignment
Coupling
Constant
(J)

Reference

7.30–7.20

ppm
Multiplet (m) 5H

Aromatic

protons
- [1]

3.52 ppm Quartet (q) 1H CH 7.2 Hz [1]

1.44 ppm Doublet (d) 3H CH₃ 6.9 Hz [1]

Spectra

acquired in

Chloroform-d

(CDCl₃)

Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups

present in the molecule. Data obtained from a KBr-pellet sample preparation is available in

public databases.[2] Key expected absorptions would include N-H stretching from the amide,

C=O (amide I) stretching, and C-H stretching from the aromatic and aliphatic portions.

Mass Spectrometry (MS)
Mass spectrometry data, typically from GC-MS analysis, is available and confirms the

molecular weight of the compound.[2]

Experimental Protocols
The characterization of 2-phenylpropanamide crystals involves a systematic workflow to

confirm identity, purity, and physical properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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